molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4

[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate

Cat. No.: B2857638
CAS No.: 1233513-44-4
M. Wt: 271.29
InChI Key: VEAONFPPDABHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate (CAS 1158353-54-8) is a sulfate salt of the primary amine derivative containing a pyrazole-substituted benzyl group. This compound is structurally characterized by a benzylamine moiety (a benzene ring linked to an amine via a methylene group) substituted at the 3-position with a 1H-pyrazole ring. The sulfate counterion (in a 2:1 stoichiometric ratio) enhances its stability and solubility, making it suitable for applications in pharmaceutical or synthetic chemistry intermediates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAONFPPDABHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A two-step nucleophilic substitution strategy is widely employed for introducing the pyrazole ring onto the benzylamine scaffold. Initially, 3-bromobenzylamine is synthesized by brominating 3-aminomethylbenzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane. The brominated intermediate is then reacted with 1H-pyrazole in the presence of a strong base, such as sodium hydride (NaH), in tetrahydrofuran (THF) at 60°C for 12 hours. This step substitutes the bromine atom with the pyrazole ring, yielding [3-(1H-Pyrazol-1-yl)benzyl]amine.

Key Reaction Conditions:

  • Base: Sodium hydride (1.2 equiv)
  • Solvent: THF, reflux
  • Yield: 68–72% after column chromatography

Reductive Amination of Pyrazole-Functionalized Aldehydes

Reductive amination offers a regioselective pathway to construct the benzylamine backbone. Starting with 3-(1H-Pyrazol-1-yl)benzaldehyde, synthesized via Vilsmeier-Haack formylation of 3-methylpyrazole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the aldehyde is condensed with ammonium acetate in methanol. Sodium cyanoborohydride (NaBH₃CN) is then added to reduce the imine intermediate, affording the primary amine.

Optimization Notes:

  • Catalyst: Acetic acid (10 mol%) accelerates imine formation.
  • Reducing Agent: NaBH₃CN (1.5 equiv) in methanol at 0°C minimizes side reactions.
  • Yield: 80–85% after solvent evaporation and filtration.

Cyclocondensation with Hydrazine Derivatives

Cyclocondensation leverages diketone intermediates to assemble the pyrazole ring directly on the benzylamine framework. For example, 3-aminobenzyl ketone is treated with phenylhydrazine in refluxing ethanol, forming a hydrazone intermediate. Subsequent cyclization in acetic acid at 100°C generates the pyrazole ring. This method avoids pre-functionalization but requires stringent temperature control to prevent decomposition.

Critical Parameters:

  • Cyclization Agent: Acetic acid (glacial), 12-hour reflux
  • Yield: 60–65% after recrystallization from ethyl acetate.

Reaction Optimization and Mechanistic Insights

Phase-Transfer Catalysis in Alkylation Steps

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), enhance reaction rates in biphasic systems. During the methylation of hydroxylated intermediates (e.g., converting 3-hydroxybenzylamine to 3-methoxy derivatives), TBAB facilitates the transfer of hydroxide ions from aqueous sodium hydroxide to the organic phase, enabling efficient alkylation with dimethyl sulfate. This methodology is adaptable for introducing protective groups prior to pyrazole coupling.

Case Study:

  • Substrate: 3-Hydroxybenzylamine
  • Conditions: 10% NaOH (aq), TBAB (5 mol%), dimethyl sulfate (1.1 equiv)
  • Yield: 89% after extraction.

Oxidation and Reduction Sequences

The oxidation of alcohol intermediates to aldehydes is critical for reductive amination. 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) selectively oxidizes 3-(1H-Pyrazol-1-yl)benzyl alcohol to the corresponding aldehyde within 1 hour at 20°C. Conversely, lithium aluminum hydride (LiAlH₄) reduces nitriles to amines, offering an alternative route to primary benzylamines.

Sulfate Salt Formation and Purification

Acid-Base Neutralization

The free amine is dissolved in anhydrous ethanol and treated with concentrated sulfuric acid (H₂SO₄) at 0°C. The sulfate salt precipitates upon neutralization, which is filtered and washed with cold ethanol to remove excess acid.

Typical Protocol:

  • Molar Ratio: Amine:H₂SO₄ = 1:1.05
  • Solvent: Ethanol, 0°C
  • Purity: >99% by HPLC after recrystallization.

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) improves crystal morphology and purity. The salt is dissolved in hot ethanol (70°C), and water is added dropwise until cloudiness appears. Slow cooling to 4°C yields needle-shaped crystals.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Purity (%)
Nucleophilic Substitution Short reaction time Requires halogenated precursors 68–72 98
Reductive Amination High regioselectivity Sensitive to moisture 80–85 99
Cyclocondensation No pre-functionalization needed Low yield due to side reactions 60–65 97

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions may target the benzylamine moiety.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzylamine group.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the benzylamine structure may enhance these effects by improving the compound's ability to penetrate bacterial membranes and interact with cellular targets .

Anti-inflammatory Properties

Compounds similar to [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate have been investigated for their anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests that this compound could be explored as a potential treatment for inflammatory conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

The pyrazole scaffold has been recognized for its anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific application of this compound in cancer therapy remains an area for further investigation .

Neuroprotective Effects

Recent studies have suggested that pyrazole compounds may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could make it a candidate for research into treatments aimed at neuroprotection and cognitive enhancement .

Case Studies

StudyApplicationFindings
Luo et al. (2021)AntimicrobialDemonstrated significant antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .
Prajapat & Talesara (2016)Anti-inflammatoryReported notable inhibition of cyclooxygenase enzymes, suggesting potential use in treating inflammatory diseases .
Vasantha et al. (2015)AnticancerFound that pyrazole derivatives induced apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Counterion Solubility Profile Key Structural Features
This compound C₁₀H₁₃N₃·½H₂SO₄ Not explicitly stated Sulfate (2:1) Likely water-soluble (inferred) Benzylamine + pyrazole at 3-position
[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride C₉H₁₀Cl₂N₄ 256.11 Dihydrochloride Soluble in water, alcohol; low in CHCl₃ Phenylamine + pyrazole at 3-position
[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate C₁₀H₁₃N₃O₃S Not explicitly stated Methanesulfonate Not explicitly stated Phenylamine + pyrazole at 3-position

Key Observations:

  • Backbone Differences: The target compound features a benzylamine group (C₆H₅-CH₂-NH₂), whereas analogues like [3-(1H-Pyrazol-1-yl)phenyl]amine derivatives possess a phenylamine (C₆H₅-NH₂) backbone.
  • Counterion Effects : Sulfate salts generally exhibit higher water solubility compared to hydrochloride or methanesulfonate salts, which may influence formulation preferences in drug development .

Biological Activity

[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate (CAS No. 1233513-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13N3O4S
  • Molecular Weight : 273.29 g/mol

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Potential to inhibit cancer cell proliferation by modulating mTORC1 and autophagy.
Antimicrobial Pyrazole derivatives often exhibit antimicrobial properties against various pathogens.
Neuroprotective Some studies suggest neuroprotective effects through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study involving related pyrazole compounds demonstrated that certain derivatives significantly reduced the viability of MIA PaCa-2 pancreatic cancer cells. The mechanism involved the disruption of mTORC1 signaling and enhanced autophagy, leading to increased apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Research has indicated that pyrazole derivatives can exert neuroprotective effects by modulating cholinergic systems and reducing oxidative stress in neuronal cells. This suggests a potential application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:

Compound Activity Mechanism
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAnticancermTORC1 inhibition and autophagy modulation
2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)AntiviralInhibition of dihydroorotate dehydrogenase (DHODH)
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineAntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the standard synthetic routes for [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate?

The compound is synthesized via acid-base reactions between 3-(1H-pyrazol-1-yl)aniline derivatives and sulfonic acids. Key parameters include stoichiometric ratios, temperature control (typically 25–80°C), and solvent selection (e.g., ethanol or THF). Post-synthesis purification involves recrystallization or column chromatography to isolate the sulfate salt .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for resolving atomic coordinates. Infrared (IR) spectroscopy identifies key vibrational modes, such as amine and sulfonate stretches .

Q. What are the primary chemical reactions involving this compound?

The pyrazole and benzylamine moieties enable reactions like sulfenylation (using aryl sulfonyl hydrazides), oxidation (e.g., with KMnO₄), and nucleophilic substitution. Reaction conditions (pH, solvent, catalysts) are tailored to preserve the sulfate counterion .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Data collection requires high-resolution crystals, often grown via slow evaporation in polar solvents .

Q. What biological targets are associated with this compound?

Preliminary studies suggest activity against Leishmania aethiopica and Plasmodium berghei, likely due to interactions with parasitic enzymes or membrane proteins. Target identification involves enzymatic assays and molecular docking .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and purity?

Continuous flow reactors enhance yield (≥85%) by improving heat/mass transfer. Process parameters (residence time, temperature gradients) are optimized using design-of-experiment (DoE) approaches. In-line analytics (e.g., HPLC) monitor intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data?

Reproducibility studies under standardized conditions (e.g., fixed pH, temperature) isolate variables. Dose-response curves and statistical models (e.g., ANOVA) identify outliers. Conflicting results may arise from impurities or assay interference, requiring rigorous QC .

Q. How does the sulfate counterion influence molecular interactions?

The sulfate group enhances solubility in aqueous media and stabilizes the protonated amine via hydrogen bonding. Computational studies (DFT or MD simulations) reveal its role in binding to biological targets, such as enzyme active sites .

Q. What crystallographic challenges arise during structure determination?

Twinning or low-resolution data complicates refinement. Strategies include using SHELXE for experimental phasing, high-pressure cryocooling to improve crystal stability, and synchrotron radiation for weak diffraction patterns .

Q. How are structure-activity relationships (SARs) explored for this compound?

Analog synthesis focuses on modifying the pyrazole substituents (e.g., fluorination at the benzyl group) or varying the counterion. Biological assays (IC₅₀, Ki) correlate structural changes with activity, supported by docking studies (AutoDock, Glide) .

Q. What methods validate the compound’s stability under experimental conditions?

Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf life. Degradation pathways (e.g., hydrolysis of the sulfonate ester) are identified using isotopic labeling .

Q. How is the compound’s pharmacokinetic profile assessed in preclinical models?

In vitro assays (Caco-2 permeability, microsomal stability) predict absorption and metabolism. In vivo studies (rodent models) measure plasma half-life and bioavailability. Metabolite identification uses HR-MS/MS and stable isotope tracers .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Advanced Crystallography : Employ twin refinement in SHELXL for challenging datasets .
  • Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.